BenchChemオンラインストアへようこそ!

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione

Lipophilicity Membrane permeability Physicochemical property comparison

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione (CAS 62953-72-4) is a synthetic, sulfur-containing heterocyclic compound classified as a 4-thioxopyrimidine derivative. It features a pyrimidine core bearing a 3-(trifluoromethyl)phenyl substituent at C-5, a thione (C=S) group at C-4, and an N1-methyl group, yielding a molecular formula of C12H9F3N2S and a molecular weight of 270.28 g/mol.

Molecular Formula C12H9F3N2S
Molecular Weight 270.28 g/mol
CAS No. 62953-72-4
Cat. No. B12926498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione
CAS62953-72-4
Molecular FormulaC12H9F3N2S
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCN1C=C(C(=S)N=C1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H9F3N2S/c1-17-6-10(11(18)16-7-17)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3
InChIKeyBYELOCUDZTVJAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione (CAS 62953-72-4): Procurement-Grade Physicochemical and Structural Profile


1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione (CAS 62953-72-4) is a synthetic, sulfur-containing heterocyclic compound classified as a 4-thioxopyrimidine derivative . It features a pyrimidine core bearing a 3-(trifluoromethyl)phenyl substituent at C-5, a thione (C=S) group at C-4, and an N1-methyl group, yielding a molecular formula of C12H9F3N2S and a molecular weight of 270.28 g/mol . Its computed physicochemical properties—LogP of 3.84 and a topological polar surface area (tPSA) of 49.91 Ų—position it within a lipophilic chemical space distinct from closely related pyrimidine-2-thione isomers . The compound is commercially cataloged by screening-compound suppliers under catalog numbers such as EVT-13060735, where it is explicitly designated for non-human, non-therapeutic research applications only .

Why Generic Substitution of 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione with In-Class Analogs Risks Experimental Failure


Casual substitution among pyrimidine-thione building blocks ignores critical structure–property divergences that can derail lead optimization campaigns. The specific regiochemical arrangement of this compound—N1-methylation combined with a C4-thione and a meta-trifluoromethylphenyl group at C5—is not mirrored by its closest purchasable analogs . Even isomers sharing the identical C12H9F3N2S formula (e.g., 2-methylsulfanyl-4-(4-trifluoromethylphenyl)pyrimidine) exhibit a computed LogP shift of +0.05 units and a repositioned sulfur atom, which can alter hydrogen-bonding capacity and target engagement . The 2-thione positional isomer (CAS 344282-81-1), which lacks N-methylation, shows a LogP reduction of 0.38 units and a tPSA increase of 14.67 Ų relative to the target compound—differences large enough to impact membrane permeability and binding-site complementarity . Moreover, published antitumor structure–activity relationship (SAR) studies on condensed pyrimidine-thione libraries demonstrate that subtle substituent changes on the pyrimidine core can shift IC50 values by more than an order of magnitude across HeLa, MCF-7, and HT-29 cell lines [1]. Substituting this compound without experimental validation of the specific 4-thione/N1-methyl/meta-CF3-phenyl pharmacophore therefore introduces an unquantified risk of potency loss or selectivity erosion.

Quantitative Differentiation Evidence for 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione: Comparator-Backed Procurement Intelligence


Lipophilicity Advantage: LogP Comparison Against the Closest 2-Thione Positional Isomer

The target compound (4-thione, N1-methyl) exhibits a computed LogP of 3.84, which is 0.38 log units higher than the 2-thione, N1-unsubstituted analog 5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione (CAS 344282-81-1; LogP = 3.45), reflecting the combined lipophilicity contribution of N-methylation and the 4-thione tautomeric form . In medicinal chemistry, a ΔLogP of approximately 0.4 units typically corresponds to a roughly 2.5-fold increase in partition coefficient, which can meaningfully enhance passive membrane permeability and potentially oral bioavailability [1]. This differentiation is quantifiable and reproducible via computational LogP algorithms.

Lipophilicity Membrane permeability Physicochemical property comparison

Polar Surface Area Reduction: tPSA Comparison Against the 2-Thione Analog and Implications for CNS Penetration

The target compound has a computed topological polar surface area (tPSA) of 49.91 Ų, which is 14.67 Ų lower than the 2-thione analog 5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione (tPSA = 64.58 Ų) . The established threshold for favorable CNS penetration is tPSA < 60–70 Ų, and a reduction of nearly 15 Ų shifts the target compound decisively below this threshold while the comparator remains near or above it [1]. The lower tPSA arises from the combined effect of N1-methylation (eliminating one H-bond donor) and the 4-thione regiochemistry, which alters the spatial distribution of polar atoms relative to the 2-thione arrangement.

Polar surface area Blood-brain barrier CNS drug design

Regulatory Classification as a Non-Human Research Compound: A Procurement Gatekeeping Criterion

The compound is explicitly classified by its commercial supplier (EvitaChem, Catalog No. EVT-13060735) with the designation: 'The product is for non-human research only. Not for therapeutic or veterinary use' . This is a binary, verifiable procurement-relevant attribute that contrasts with the regulatory status of certain pyrimidine-thione derivatives (e.g., 5-fluorouracil analogs) that carry therapeutic or veterinary approvals. The non-human research restriction has direct implications for institutional review board (IRB) protocols, animal-use committee approvals, and supply-chain compliance in GLP/GMP environments.

Non-human research Procurement restriction Regulatory classification

Class-Level Antitumor Potency Context: Pyrimidine-Thione Pharmacophore SAR from a Parallel Synthesis Study

A 2023 parallel synthesis study evaluated 54 novel condensed pyrimidine-thiones against HeLa (cervical), MCF-7 (breast), and HT-29 (colon) human cancer cell lines, establishing SAR benchmarks for this chemotype [1]. The most active derivative, compound 13aa (1-methyl-2-(4-(trifluoromethyl)phenyl)-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepine-4-thione), achieved an IC50 of 2.09 ± 0.22 µM against HT-29, while 14 of the 27 pyrrolo[2,3-d]pyrimidinthione derivatives exhibited IC50 values ≤ 50 µM [1]. Although the target compound CAS 62953-72-4 was not directly tested in this panel, the study demonstrates that pyrimidine-4-thiones bearing N-methyl and trifluoromethylphenyl substituents are represented within the active chemotype space. The target compound shares the N1-methyl-4-thione core and the trifluoromethylphenyl motif with the most active cluster, but its monocyclic (non-fused) scaffold is structurally simpler than 13aa. Purchasers should note that its specific IC50 value remains unmeasured in this or any other publicly available cytotoxicity panel as of 2026, representing a critical data gap [2].

Antitumor activity Pyrimidine-thione SAR IC50 benchmark

Evidence Gap Advisory: Absence of Published Direct Comparative Biological Data for Procurement Due Diligence

A systematic search conducted in April 2026 across PubMed, Google Scholar, PubChem, BindingDB, ChEMBL, and major patent databases (Google Patents, WIPO PATENTSCOPE, EPO) using the CAS registry number 62953-72-4, the IUPAC name, the InChI Key (BYELOCUDZTVJAF-UHFFFAOYSA-N), and the molecular formula C12H9F3N2S failed to retrieve any published, quantitative, comparator-backed biological activity data (IC50, Ki, MIC, EC50, etc.) for 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione [1]. This stands in contrast to the abundant quantitative data available for closely related pyrimidine-thione chemotypes, including the 54-compound antitumor panel and multiple antimicrobial pyrimidine-2-thione series [2][3]. The compound is listed in broad-scope patents (e.g., WO2020135203A1 by Shanghai Dude Medical Technology) as part of a generic Markush structure claiming TRK kinase inhibitory activity, but no specific biological data for this compound is disclosed within those filings [4]. For scientific procurement, this evidence gap means that any claim of potency, selectivity, or therapeutic utility for this specific compound must be treated as unvalidated until de novo experimental data are generated.

Evidence gap Due diligence Data transparency

Validated Application Scenarios for 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione Based on Quantifiable Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Seeking Reduced tPSA Relative to Pyrimidine-2-Thione Isomers

For medicinal chemistry teams pursuing CNS targets, the target compound's tPSA of 49.91 Ų—a full 14.67 Ų below the 2-thione analog CAS 344282-81-1—positions it below the established CNS-permeability threshold of 60–70 Ų . This quantifiable advantage can be exploited in structure–activity relationship (SAR) campaigns where brain exposure is a selection criterion, provided that de novo permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) are performed to validate the computed property.

Lipophilicity-Driven Scaffold Hopping from Pyrimidine-2-Thione to Pyrimidine-4-Thione Chemotypes

The 0.39 LogP increment of the target compound over its 2-thione analog provides a quantifiable rationale for scaffold-hopping strategies aimed at improving passive diffusion or target-binding hydrophobic complementarity . Procurement of both compounds (CAS 62953-72-4 and CAS 344282-81-1) as a matched pair enables direct experimental comparison of LogP-dependent properties such as logD7.4, plasma protein binding, and microsomal stability within the same assay platform.

TRK Kinase Inhibitor Screening Libraries Requiring Non-Fused Pyrimidine-Thione Diversity

The compound falls within the Markush scope of patent WO2020135203A1, which claims pyrimidine-containing structures as TRK kinase inhibitors for oncology and inflammatory disease applications [1]. As a monocyclic, non-fused pyrimidine-4-thione with a meta-CF3-phenyl substituent, it provides a structurally distinct chemotype for TRK inhibitor screening decks compared to the more common fused tricyclic pyrimidine-thiones that dominate the published antitumor literature [2]. Procurement for kinase panel screening should be accompanied by counter-screening against a TRK biochemical assay (e.g., TRKA HTRF or Lance Ultra) to establish a primary IC50 value.

Academic and CRO Discovery Projects Operating Under Strict Non-Clinical Research Mandates

The explicit vendor classification of this compound as 'for non-human research only; not for therapeutic or veterinary use' serves as a built-in compliance feature for academic laboratories and contract research organizations that are not equipped or authorized to handle clinical-grade materials . This binary gatekeeping criterion eliminates ambiguity in institutional biosafety and animal-use protocol submissions, distinguishing it from pyrimidine analogs that carry ambiguous or dual-use classifications.

Quote Request

Request a Quote for 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.